molecular formula C9H9NO2 B13013449 Benzoxazole, 7-methoxy-2-methyl- CAS No. 849402-66-0

Benzoxazole, 7-methoxy-2-methyl-

Cat. No.: B13013449
CAS No.: 849402-66-0
M. Wt: 163.17 g/mol
InChI Key: QFLAPOOXHSZHRZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylbenzo[d]oxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with a methoxy group at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-methoxyacetophenone with formic acid and acetic anhydride, which leads to the formation of the desired oxazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxy-2-methylbenzo[d]oxazole may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

7-Methoxy-2-methylbenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methylbenzo[d]oxazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for various applications .

Properties

CAS No.

849402-66-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-methoxy-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3

InChI Key

QFLAPOOXHSZHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

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